molecular formula C12H9N3O2S B2363848 Furan-2-carboxylic acid (2-amino-benzothiazol-6-yl)-amide CAS No. 876709-45-4

Furan-2-carboxylic acid (2-amino-benzothiazol-6-yl)-amide

Cat. No. B2363848
CAS RN: 876709-45-4
M. Wt: 259.28
InChI Key: BTIDZIJQYOAHHU-UHFFFAOYSA-N
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Description

Furan-2-carboxylic acid (2-amino-benzothiazol-6-yl)-amide, commonly referred to as F2CBA, is a derivative of furan-2-carboxylic acid and is a synthetic compound. It is an important intermediate in the synthesis of a variety of organic compounds and has many applications in research and industry. F2CBA is a versatile compound that can be used to synthesize a range of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, F2CBA has been studied for its potential use in the treatment of certain diseases and conditions.

Scientific Research Applications

1. Synthesis of Pharmacologically Relevant Compounds

Furan-2-carboxylic acid (2-amino-benzothiazol-6-yl)-amide has been utilized as a starting material in the synthesis of pharmacologically relevant compounds. For instance, it played a key role in the synthesis of dehydro-homopilopic acid, a precursor for the production of both enantiomers of pilocarpine, an important pharmaceutical agent (Schmidt et al., 2021).

2. Development of Novel Chemical Compounds

Research has also focused on the development of new chemical entities using furan-2-carboxylic acid (2-amino-benzothiazol-6-yl)-amide. For example, novel cyano-substituted bis-benzothiazolyl arylfurans and arylthiophenes were synthesized, showcasing the compound’s versatility in creating new chemical structures with potential applications in various fields (Racané et al., 2003).

3. Antimicrobial Applications

This compound has been used in the preparation of new 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole. The in vitro antimicrobial screening of these compounds revealed promising results against various bacterial and fungal species, indicating the potential of furan-2-carboxylic acid (2-amino-benzothiazol-6-yl)-amide in the development of new antimicrobial agents (Patel & Shaikh, 2010).

4. Synthesis of Highly Functionalized Substituted Aniline Products

The compound has been instrumental in the synthesis of highly functionalized and substituted aniline products. By using specific phosphine ligands, acetylenic amides are converted into 2-aminofurans, demonstrating the compound’s utility in complex chemical reactions and synthesis (Li et al., 2019).

5. Catalysis in Amide Formation

It has been identified as an effective catalyst for dehydrative amide formation of carboxylic acids and amines. This showcases its role in facilitating important chemical transformations, broadening the scope of its applications in synthetic chemistry (Tam et al., 2015).

6. Synthesis of Bioactive Quinazolin-4(3H)-ones

The compound has been used in the synthesis of bioactive quinazolin-4(3H)-ones through ligand-free photocatalytic C–C bond cleavage, highlighting its role in the creation of bioactive molecules that could have significant pharmaceutical implications (Yu et al., 2018).

properties

IUPAC Name

N-(2-amino-1,3-benzothiazol-6-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c13-12-15-8-4-3-7(6-10(8)18-12)14-11(16)9-2-1-5-17-9/h1-6H,(H2,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIDZIJQYOAHHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726757
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Furan-2-carboxylic acid (2-amino-benzothiazol-6-yl)-amide

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